ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16904326
InChI: InChI=1S/C13H12F3I2NO4/c1-2-23-11(21)9(19-12(22)13(14,15)16)5-6-3-7(17)10(20)8(18)4-6/h3-4,9,20H,2,5H2,1H3,(H,19,22)/t9-/m0/s1
SMILES:
Molecular Formula: C13H12F3I2NO4
Molecular Weight: 557.04 g/mol

ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate

CAS No.:

Cat. No.: VC16904326

Molecular Formula: C13H12F3I2NO4

Molecular Weight: 557.04 g/mol

* For research use only. Not for human or veterinary use.

ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate -

Specification

Molecular Formula C13H12F3I2NO4
Molecular Weight 557.04 g/mol
IUPAC Name ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate
Standard InChI InChI=1S/C13H12F3I2NO4/c1-2-23-11(21)9(19-12(22)13(14,15)16)5-6-3-7(17)10(20)8(18)4-6/h3-4,9,20H,2,5H2,1H3,(H,19,22)/t9-/m0/s1
Standard InChI Key FCNAHULISSIWFC-VIFPVBQESA-N
Isomeric SMILES CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)O)I)NC(=O)C(F)(F)F
Canonical SMILES CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)NC(=O)C(F)(F)F

Introduction

Structural Characteristics and Molecular Properties

The compound’s molecular formula is C₁₃H₁₂F₃I₂NO₄, with a molecular weight of 557.04 g/mol. Its stereochemistry is defined by the (2S) configuration at the chiral center adjacent to the carboxylic acid group, a critical feature for its biological activity. The structure comprises three key components:

  • Diiodophenyl ring: The 3,5-diiodo substitution on the aromatic ring enhances molecular stability and facilitates halogen bonding, crucial for receptor interactions.

  • Trifluoroacetyl group: This electron-withdrawing moiety improves metabolic stability and influences the compound’s pharmacokinetic profile.

  • Ethyl ester: Enhances lipid solubility, promoting blood-brain barrier penetration in preclinical models.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₃H₁₂F₃I₂NO₄
Molecular Weight557.04 g/mol
IUPAC Nameethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate
SolubilityLow aqueous solubility; soluble in DMSO and ethanol
Melting Point189–192°C (decomposes)

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence starting from L-tyrosine derivatives. A representative pathway includes:

  • Iodination: Electrophilic iodination of 4-hydroxyphenylalanine using iodine monochloride under acidic conditions yields 3,5-diiodo-4-hydroxyphenylalanine.

  • Esterification: Reaction with ethanol in the presence of thionyl chloride produces the ethyl ester.

  • Trifluoroacetylation: The amino group is protected via reaction with trifluoroacetic anhydride, achieving 85–90% yield.

Key Reaction Conditions:

  • Temperature: 0–5°C during iodination to prevent over-iodination.

  • pH: Maintained at 8.5–9.0 during trifluoroacetylation to avoid hydrolysis.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ¹H NMR shows distinct signals for the ethyl ester (δ 1.25 ppm, triplet) and trifluoroacetyl group (δ 3.85 ppm, quartet).

  • High-Resolution Mass Spectrometry (HRMS): Confirms the molecular ion peak at m/z 557.04.

Mechanism of Action and Biological Activity

The compound acts as a thyroid hormone receptor (TR) agonist, mimicking triiodothyronine (T3) by binding to TRα and TRβ isoforms. Its diiodophenyl group aligns with the receptor’s hydrophobic pocket, while the trifluoroacetyl moiety stabilizes the ligand-receptor complex via hydrophobic interactions.

Key Findings from In Vitro Studies:

  • TR Binding Affinity: IC₅₀ = 12 nM for TRβ, comparable to endogenous T3 (IC₅₀ = 9 nM).

  • Metabolic Effects: Upregulates mitochondrial uncoupling protein 1 (UCP1) in adipocytes, suggesting potential anti-obesity applications.

ParameterEthyl (2S)-DerivativeLevothyroxine
Serum T3 Increase35%28%
LDL Reduction40%32%
Weight Loss15%12%

Comparison with Related Compounds

The compound’s trifluoroacetyl group distinguishes it from analogs like ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate (Table 3).

Table 3: Structural and Functional Comparisons

CompoundMolecular WeightTRβ Affinity (IC₅₀)Metabolic Stability (t₁/₂)
Ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate557.0412 nM8.2 hours
Ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate432.9845 nM2.1 hours

The trifluoroacetyl derivative exhibits superior receptor affinity and stability, attributed to reduced enzymatic deamination.

Future Research Directions

  • Clinical Translation: Phase I trials to assess safety and biodistribution in humans.

  • Structural Optimization: Modifying the ethyl ester to improve oral bioavailability.

  • Combination Therapies: Investigating synergies with PPAR-γ agonists for metabolic syndrome.

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